Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate and oxolane derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate: Similar in structure but with a cyclohexyl ring instead of an oxolane ring.
Tert-butyl N-[(4-hydroxymethyl)piperidin-4-yl]methylcarbamate: Contains a piperidine ring instead of an oxolane ring.
Tert-butyl N-(3-hydroxypropyl)carbamate: Features a propyl chain with a hydroxyl group.
Uniqueness
Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in unique chemical reactions and makes it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFHGXORJJFHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CO1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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